2-Bromo-3-methylpyridine

Vue d'ensemble

Description

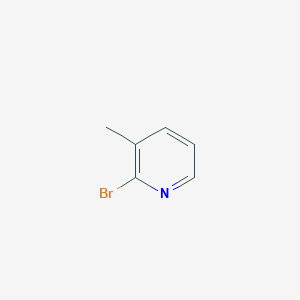

2-Bromo-3-methylpyridine is an organic compound with the molecular formula C6H6BrN. It is a derivative of pyridine, where a bromine atom is substituted at the second position and a methyl group at the third position on the pyridine ring. This compound is a clear, slightly yellow to light brown liquid with a molecular weight of 172.02 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromo-3-methylpyridine can be synthesized through various methods. One common method involves the bromination of 3-methylpyridine. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the second position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-3-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium amide, potassium thiolate, or sodium alkoxide. The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Suzuki-Miyaura Coupling: The reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid.

Major Products:

Substitution Reactions: The major products are substituted pyridines where the bromine atom is replaced by the nucleophile.

Coupling Reactions: The major products are biaryl compounds formed through the coupling of the pyridine ring with the aryl group from the boronic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Bromo-3-methylpyridine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their biological activities, particularly as potential inhibitors in drug development.

Case Study: p38 MAP Kinase Inhibitors

Research has demonstrated that derivatives of this compound can be synthesized to create potent inhibitors of p38 MAP kinase, an important target in inflammatory diseases. The synthesis of pyridinylimidazole-type compounds from this compound has shown improved yields and biological activity compared to previous methods .

Synthesis of Functional Materials

The compound is also utilized in the preparation of functional materials such as polymers and nanomaterials. Its ability to undergo various chemical transformations makes it suitable for creating complex architectures.

Example: Synthesis of 2-Pyridone Derivatives

A study reported the optimization of reactions involving this compound to produce 2-pyridone derivatives through mediated domino reactions. The reaction conditions were fine-tuned to achieve high yields, showcasing its utility in synthesizing valuable chemical intermediates .

Catalysis

In catalysis, this compound acts as a precursor for various catalytic systems. It is often employed in electrochemical processes and transition metal-catalyzed reactions.

Example: Electrochemical Homocoupling

Electrochemical homocoupling reactions using nickel complexes have been explored with 2-bromomethylpyridines, including this compound. These reactions yield bipyridines efficiently, highlighting the compound's role in sustainable synthetic methodologies .

Material Science

The compound is also relevant in material science for developing new materials with specific properties.

Application: Coordination Complexes

Research indicates that copper(II) complexes derived from this compound exhibit interesting magnetic properties and structural characteristics. These complexes have potential applications in magnetic materials and sensors .

Mécanisme D'action

The mechanism of action of 2-Bromo-3-methylpyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution and coupling reactions. The bromine atom serves as a leaving group, facilitating the formation of new bonds with other nucleophiles or electrophiles .

In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, depending on its structural modifications. The exact pathways and targets involved vary based on the specific derivative or application .

Comparaison Avec Des Composés Similaires

2-Bromo-3-methylpyridine can be compared with other brominated pyridines:

2-Bromo-4-methylpyridine: Similar structure but with the bromine atom at the fourth position.

2-Bromo-5-methylpyridine: The bromine atom is at the fifth position, leading to variations in its chemical behavior and uses.

3-Bromo-2-methylpyridine: The positions of the bromine and methyl groups are reversed, resulting in distinct properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for certain chemical transformations and applications .

Activité Biologique

Introduction

2-Bromo-3-methylpyridine is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in various therapeutic areas, including anti-cancer, anti-microbial, and anti-inflammatory activities. In this article, we will explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound has the molecular formula C6H6BrN and a molecular weight of 187.03 g/mol. The compound features a bromine atom at the 2-position and a methyl group at the 3-position of the pyridine ring, which influences its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C6H6BrN |

| Molecular Weight | 187.03 g/mol |

| Melting Point | 36-38 °C |

| Boiling Point | 180 °C |

Anti-Cancer Activity

Research indicates that derivatives of pyridine, including this compound, can exhibit significant anti-cancer properties. A study highlighted that certain pyridine derivatives inhibited cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds structurally similar to this compound have demonstrated effectiveness against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) cells .

Anti-Microbial Activity

The anti-microbial potential of this compound has been evaluated against various pathogens. In one study, it was found to possess notable activity against both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Table 2: Anti-Microbial Activity Data

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that the compound may be useful in treating inflammatory diseases .

Case Study: Synthesis and Evaluation of Derivatives

A study focused on synthesizing novel derivatives from this compound and evaluating their biological activities. Various substitutions were made on the pyridine ring to enhance potency against specific targets. The results indicated that certain derivatives exhibited improved anti-cancer and anti-bacterial activities compared to the parent compound .

Case Study: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship of pyridine derivatives revealed that modifications at specific positions significantly affected their biological activity. For example, introducing electron-withdrawing groups at the para position enhanced anti-cancer activity while maintaining low toxicity profiles .

Propriétés

IUPAC Name |

2-bromo-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSISEFPCYMBDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277793 | |

| Record name | 2-bromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-17-9 | |

| Record name | 2-Bromo-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 4244 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3430-17-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does 2-Bromo-3-methylpyridine play in the formation of molecular salts with bromanilic acid?

A1: this compound acts as a proton acceptor in the formation of molecular salts with bromanilic acid. [] Specifically, the nitrogen atom in the pyridine ring readily accepts a proton from the bromanilic acid molecule, leading to a charge-assisted bifurcated N-H...O hydrogen bond. This interaction is crucial in the crystal engineering of these complexes, influencing the resulting supramolecular synthons and overall crystal packing. []

Q2: How does the presence of this compound as a ligand influence the magnetic properties of copper(II) complexes?

A2: Research indicates that incorporating this compound as a ligand in dichlorocopper(II) complexes can significantly impact their magnetic behavior. [] In the crystal structure of dichloro(this compound)copper(II), the copper(II) ions are bridged by chloride ions, forming chains. Notably, the presence of this compound as a ligand contributes to a square pyramidal coordination geometry around the copper(II) ions. [] This specific arrangement, alongside the bridging chloride ions, facilitates ferromagnetic exchange interactions along the chains, leading to an overall ferromagnetic behavior observed at low temperatures. []

Q3: Can this compound be utilized in the synthesis of other complex molecules, and if so, how?

A3: Yes, this compound serves as a valuable starting material in organic synthesis. One notable example is its application in the asymmetric synthesis of (-)-evoninic acid, a naturally occurring sesquiterpenoid. [] The process involves using a this compound-derived Gilman homocuprate reagent, which undergoes conjugate addition to an α,β-unsaturated ester. [] This crucial step, followed by subsequent modifications, allows for the efficient construction of the target molecule with the desired stereochemistry. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.